4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide

Description

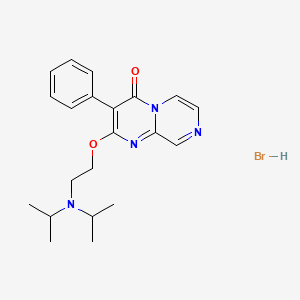

Chemical Structure: The compound 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide (hereafter referred to as the target compound) is a heterocyclic derivative featuring:

- A pyrazino-pyrimidinone core.

- A 2-diisopropylaminoethoxy substituent at position 2.

- A phenyl group at position 3.

- A hydrobromide counterion for solubility and stability.

Properties

CAS No. |

21271-23-8 |

|---|---|

Molecular Formula |

C21H27BrN4O2 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

2-[2-[di(propan-2-yl)amino]ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |

InChI |

InChI=1S/C21H26N4O2.BrH/c1-15(2)24(16(3)4)12-13-27-20-19(17-8-6-5-7-9-17)21(26)25-11-10-22-14-18(25)23-20;/h5-11,14-16H,12-13H2,1-4H3;1H |

InChI Key |

ANYOBKBFNNJVIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3)C(C)C.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves multi-step organic reactions. Common starting materials include pyrazine and pyrimidine derivatives, which undergo various chemical transformations such as cyclization, substitution, and condensation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired product and yield.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of functional groups with other substituents.

Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Condensing agents: Acid chlorides, anhydrides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Case Studies

A study reported the synthesis of various derivatives that showed potent inhibition against COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance:

- Compound 4b : IC50 = 0.04 ± 0.09 μmol

- Compound 4d : IC50 = 0.04 ± 0.02 μmol

These findings indicate the potential for developing new anti-inflammatory agents based on this scaffold .

Table 1: Inhibition Potency of Selected Derivatives

| Compound | IC50 (μmol) | Target Enzyme |

|---|---|---|

| 4b | 0.04 ± 0.09 | COX-2 |

| 4d | 0.04 ± 0.02 | COX-2 |

| Indomethacin | 9.17 | COX-1 |

Case Studies

A series of derivatives were synthesized and evaluated for their antiviral activity:

- The most potent compounds demonstrated significant inhibition in enzymatic assays against HCV NS5B, suggesting potential as antiviral agents.

Case Studies

Preliminary studies have indicated that derivatives possess anticancer activity through mechanisms such as:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth in vivo models.

A notable derivative was shown to significantly reduce tumor size in animal models compared to control groups.

Synthesis Techniques

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various functional groups can be introduced to modify biological activity.

Structure-Activity Relationship Insights

Research into SAR has revealed that substituents on the pyrimidine core significantly influence biological activity:

- Electron-donating groups enhance anti-inflammatory potency.

- Specific structural modifications improve antiviral efficacy.

Mechanism of Action

The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to the 4H-pyrazino[1,2-a]pyrimidin-4-one class, which shares a fused bicyclic core with pyrido[1,2-a]pyrimidin-4-one derivatives. Key differences lie in substituent patterns and their biological implications:

Table 1: Structural and Functional Comparisons

Pharmacokinetic and Physicochemical Properties

- Solubility: The hydrobromide salt of the target compound likely enhances aqueous solubility compared to neutral analogs like halogenated pyrido-pyrimidinones .

- Stability : Bromide salts generally offer better crystallinity and shelf-life compared to free bases or chloride salts .

Biological Activity

4H-Pyrazino(1,2-a)pyrimidin-4-one, specifically the derivative 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide, is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique bicyclic structure combining pyrazine and pyrimidine moieties, which contribute to its diverse chemical properties and biological activities.

Antimicrobial Properties

Research indicates that compounds within the pyrazino[1,2-a]pyrimidine class exhibit significant antimicrobial activity. For example, studies have shown that related derivatives can inhibit the growth of various bacterial strains and fungi. However, specific assays for the hydrobromide derivative have not been extensively documented in available literature.

Anticancer Activity

The anticancer potential of pyrazino[1,2-a]pyrimidines has been explored in various studies. For instance, compounds similar to 4H-pyrazino(1,2-a)pyrimidin-4-one have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231) showing promising results in inducing apoptosis through caspase activation pathways. The mechanism involves triggering apoptosis via caspase-9 and caspase-3/7 pathways, suggesting that structural modifications can enhance anticancer efficacy .

Inhibitory Activity Against Viral Targets

Inhibitory activities against viral polymerases have also been reported for related compounds. For instance, derivatives of pyrazolo[1,5-a]pyrimidin-7-one have shown potent activity against HCV NS5B RNA-dependent RNA polymerase. This suggests that the structural characteristics of these compounds may allow for effective targeting of viral replication mechanisms .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the pharmacological profiles of these compounds. The presence of specific substituents on the pyrazino and pyrimidine rings can significantly influence activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Diisopropylaminoethoxy | Enhances solubility and potentially increases bioavailability |

| Phenyl group | May enhance interactions with biological targets |

The SAR studies indicate that modifications to the core structure can lead to improved biological activities across various assays.

The synthesis of 4H-pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Utilizing metal catalysts or other reagents to form the bicyclic structure.

- Functionalization : Employing reactions such as Suzuki-Miyaura coupling to introduce aryl groups.

These synthetic routes are essential for developing derivatives with enhanced biological activities or different pharmacological profiles .

Study on Anticancer Activity

A recent study evaluated a series of pyrazinoindole derivatives for their anticancer properties. The most active compound demonstrated a significant reduction in cAMP production in CHO cells when compared to standard references, indicating its potential as a therapeutic agent against cancer .

Antiviral Activity Assessment

Another investigation focused on the antiviral properties of substituted pyrazino derivatives against HCV. Compounds were synthesized and tested for their ability to inhibit viral replication effectively, showcasing their potential as antiviral agents .

Q & A

Basic: What synthetic strategies are recommended for introducing the diisopropylaminoethoxy group into the pyrazino-pyrimidinone core?

Methodological Answer:

The diisopropylaminoethoxy side chain can be introduced via nucleophilic substitution or metal-free coupling. For example, describes a metal-free C-3 functionalization method using radical intermediates, which avoids transition-metal contamination and allows scalability. Optimize solvent polarity (e.g., DMF or acetonitrile) and reaction temperature (60–80°C) to enhance nucleophilic attack efficiency. Pre-functionalization of the core with a chloromethyl group (as in ) may facilitate substitution. Monitor reaction progress using TLC or LC-MS to detect unreacted starting material or by-products .

Advanced: How to resolve contradictory spectral data (e.g., NMR shifts) for structurally similar derivatives during characterization?

Methodological Answer:

Contradictions in NMR data (e.g., unexpected proton splitting or carbon shifts) often arise from conformational flexibility or solvent effects. For example, and highlight the use of DMSO-d₆ for ¹H/¹³C NMR analysis, which stabilizes tautomeric forms. To resolve ambiguities:

- Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity.

- Compare experimental data with computational predictions (DFT-based chemical shift calculations).

- Cross-validate with HRMS (e.g., reports <0.02% mass error) to confirm molecular formula integrity .

Basic: What analytical techniques are critical for purity assessment of this compound and its intermediates?

Methodological Answer:

Use a combination of:

- HPLC/LC-MS : Detect impurities at <0.1% levels (as per ’s impurity profiling for related pyrido-pyrimidinones).

- Differential Scanning Calorimetry (DSC) : Determine melting point consistency (e.g., reports 223–225°C for a derivative).

- Elemental Analysis : Verify stoichiometry, especially for hydrobromide salts.

- ¹H NMR Integration : Quantify residual solvents or unreacted reagents .

Advanced: How to address discrepancies in mass spectrometry data for hydrobromide salts of this compound?

Methodological Answer:

Hydrobromide salts may exhibit adduct formation (e.g., [M+H]⁺ vs. [M+NH₄]⁺) or in-source fragmentation. To mitigate:

- Use high-resolution mass spectrometry (HRMS) with ESI⁺/ESI⁻ modes (e.g., achieved 550.0816 vs. 550.0978 calculated).

- Compare isotopic patterns with theoretical simulations.

- Prepare a neutralized free base for MS analysis to avoid salt interference .

Basic: What reaction conditions favor the stability of the hydrobromide salt during synthesis?

Methodological Answer:

- Maintain anhydrous conditions to prevent hydrolysis of the hydrobromide moiety.

- Use aprotic solvents (e.g., THF, dichloromethane) and avoid strong bases.

- Purify via recrystallization from ethanol/water mixtures ( used similar methods for related salts).

- Monitor pH during salt formation to ensure stoichiometric HBr addition .

Advanced: How to design experiments to probe the radical intermediates proposed in the synthesis of C-3 functionalized derivatives?

Methodological Answer:

suggests a radical pathway for C-3 chalcogenation. To confirm:

- EPR Spectroscopy : Detect transient radical species using spin traps like TEMPO.

- Radical Clock Experiments : Introduce cyclopropane or other strained substrates to trap radicals.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Light/Dark Control : Test if reactions proceed in the absence of light to rule out photolytic pathways .

Basic: What are common impurities in pyrazino-pyrimidinone derivatives, and how are they controlled?

Methodological Answer:

Key impurities include:

- Regioisomers : Arising from incorrect substitution (e.g., lists positional isomers for risperidone derivatives).

- Hydrolysis Products : Monitor for loss of the diisopropylaminoethoxy group via LC-MS.

- Metal Residues : Use ICP-MS if metal catalysts are employed (avoided in ’s metal-free method).

Purification via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is recommended .

Advanced: How to analyze the conformational impact of the 3-phenyl substituent on biological activity?

Methodological Answer:

- X-ray Crystallography : Determine solid-state conformation (e.g., ’s structural data for a benzyl-substituted analog).

- Molecular Dynamics Simulations : Compare free-energy landscapes of phenyl rotation in solvent vs. protein-bound states.

- SAR Studies : Synthesize analogs with ortho/meta/para-substituted phenyl groups and assay activity (e.g., ’s hydroxymethyl derivative as a control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.